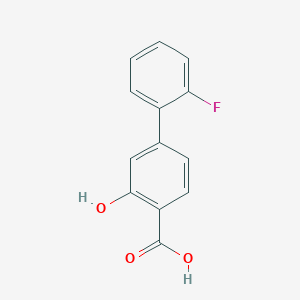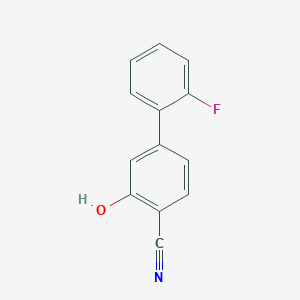
5-(4-Fluorophenyl)-2-methoxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluorophenyl)-2-methoxynicotinic acid (FMNA) is a compound of significant interest in the scientific and medical communities due to its potential applications in drug discovery and other research. FMNA is a structural analog of nicotinic acid, a naturally occurring compound found in many foods and plants, and has been studied for its potential therapeutic uses.
科学研究应用
5-(4-Fluorophenyl)-2-methoxynicotinic acid, 95% has a wide range of potential applications in scientific research and drug discovery. It has been studied for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models. It has also been studied for its potential to reduce the risk of cardiovascular disease and has been found to reduce the risk of atherosclerosis and other cardiovascular diseases in animal models. Additionally, 5-(4-Fluorophenyl)-2-methoxynicotinic acid, 95% has been studied for its potential as an anti-cancer agent and has been found to inhibit the growth of certain types of cancer cells.
作用机制
The exact mechanism of action of 5-(4-Fluorophenyl)-2-methoxynicotinic acid, 95% is still being studied, but it is believed to act by modulating the activity of certain enzymes and receptors. It is thought to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, 5-(4-Fluorophenyl)-2-methoxynicotinic acid, 95% is thought to act on the nicotinic acid receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
5-(4-Fluorophenyl)-2-methoxynicotinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to reduce inflammation in animal models and has been shown to reduce the risk of cardiovascular disease. Additionally, 5-(4-Fluorophenyl)-2-methoxynicotinic acid, 95% has been found to inhibit the growth of certain types of cancer cells and has been found to modulate the activity of certain enzymes and receptors.
实验室实验的优点和局限性
The synthesis of 5-(4-Fluorophenyl)-2-methoxynicotinic acid, 95% is relatively simple and cost-effective, making it ideal for laboratory experiments. Additionally, the compound has a wide range of potential applications in scientific research and drug discovery, making it a valuable tool for researchers. However, the exact mechanism of action of 5-(4-Fluorophenyl)-2-methoxynicotinic acid, 95% is still being studied, and more research is needed to fully understand its potential therapeutic uses. Additionally, the compound has not been tested in humans, so its safety and efficacy in humans is still unknown.
未来方向
The potential therapeutic uses of 5-(4-Fluorophenyl)-2-methoxynicotinic acid, 95% are still being explored and there are numerous potential future directions for research. These include further studies on its potential anti-inflammatory, anti-cancer, and cardiovascular effects. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Fluorophenyl)-2-methoxynicotinic acid, 95% and to determine its safety and efficacy in humans. Additionally, further studies are needed to explore the potential of 5-(4-Fluorophenyl)-2-methoxynicotinic acid, 95% as a drug target and its potential applications in drug discovery.
合成方法
The synthesis of 5-(4-Fluorophenyl)-2-methoxynicotinic acid, 95% is relatively straightforward and involves several steps. First, 4-fluorobenzaldehyde is reacted with methoxylamine hydrochloride in an aqueous solution in the presence of sodium hydroxide. This reaction produces 4-fluoro-2-methoxybenzaldehyde. The aldehyde is then reacted with acetic acid and sodium acetate in aqueous solution to produce 5-(4-fluorophenyl)-2-methoxynicotinic acid. This method of synthesis has been used to produce 5-(4-Fluorophenyl)-2-methoxynicotinic acid, 95% in high yields and is relatively simple and cost-effective.
属性
IUPAC Name |
5-(4-fluorophenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-11(13(16)17)6-9(7-15-12)8-2-4-10(14)5-3-8/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZHJZFGWLUBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673435 |
Source


|
| Record name | 5-(4-Fluorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-2-methoxynicotinic acid | |
CAS RN |
1214381-67-5 |
Source


|
| Record name | 5-(4-Fluorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














